N,N-Dideuterioanilin

Übersicht

Beschreibung

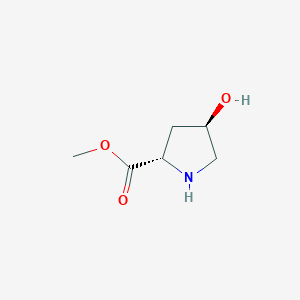

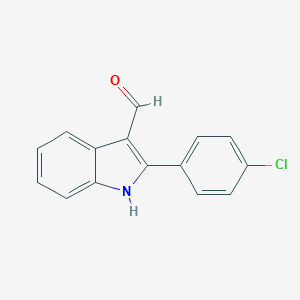

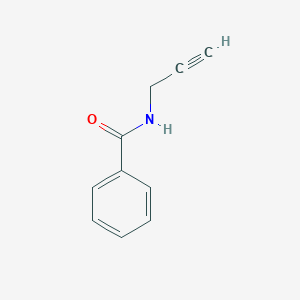

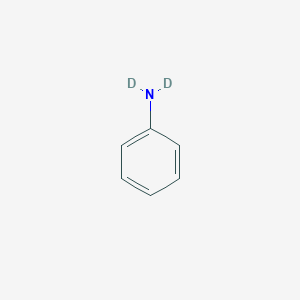

N,N-Dideuterioaniline is a deuterated derivative of aniline, where the hydrogen atoms on the nitrogen are replaced with deuterium. This substitution enhances the compound’s stability and alters its physicochemical properties, making it a valuable tool in scientific research. Aniline itself is a widely used chemical in the pharmaceutical, dye, and polymer industries.

Wissenschaftliche Forschungsanwendungen

N,N-Dideuterioaniline has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of aniline derivatives in biological systems.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Applied in the production of deuterated polymers and dyes, which have enhanced stability and performance.

Wirkmechanismus

Target of Action

It’s important to note that the term ‘target’ is often used to describe the specific molecular entity (protein, rna molecule, etc) that a drug interacts with to initiate a biological response . The mechanism of action (MoA) is often used synonymously with ‘target,’ although some investigators reserve this term to describe the drug’s action at a higher level of biological complexity .

Mode of Action

It’s worth noting that the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur . This can involve a variety of processes, from inhibiting enzyme activity to modulating cell signaling systems.

Biochemical Pathways

Biochemical pathways refer to a series of chemical reactions occurring within a cell, and a compound can affect these pathways in various ways, leading to downstream effects .

Pharmacokinetics

Pharmacokinetics describes the time course of drug concentrations that are attained in different locations in the body following drug administration . It involves the study of the dynamic changes in absorption, distribution, metabolism, and excretion (ADME) of drugs

Result of Action

The result of a compound’s action often involves changes at the molecular and cellular level, which can include alterations in cell signaling, gene expression, or cellular metabolism .

Action Environment

These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .

Biochemische Analyse

Cellular Effects

The effects of N,N-Dideuterioaniline on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

N,N-Dideuterioaniline exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise molecular mechanisms of action of N,N-Dideuterioaniline are complex and are currently being studied in detail.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dideuterioaniline change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N,N-Dideuterioaniline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N,N-Dideuterioaniline is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

N,N-Dideuterioaniline is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of N,N-Dideuterioaniline and any effects on its activity or function are of great interest. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Dideuterioaniline can be synthesized through the deuteration of aniline. This process involves substituting the hydrogen atoms in aniline with deuterium. The preparation methods can be classified into two types:

Direct Synthesis with Perdeuterated Reactants: This method uses perdeuterated solvents, reagents, catalysts, and atmosphere, which increases the production cost but affords highly pure deuterides.

Deuteration of Corresponding Hydrides: This method involves substituting the hydrogen atoms in the corresponding hydrides with deuterium.

Industrial Production Methods: Industrial production of N,N-Dideuterioaniline typically involves the direct high-temperature deuteration method, where deuterium gas reacts with aniline at high temperatures. This method is efficient, scalable, and introduces fewer impurities .

Analyse Chemischer Reaktionen

N,N-Dideuterioaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dideuterioaniline N-oxides.

Reduction: Reduction reactions can convert N,N-dideuterioaniline to its corresponding amines.

Substitution: N,N-Dideuterioaniline can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Major Products:

N,N-Dideuterioaniline N-oxides: Formed through oxidation reactions.

Deuterated Amines: Formed through reduction reactions.

Substituted Anilines: Formed through nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

N,N-Dideuterioaniline can be compared with other deuterated aniline derivatives, such as:

N,N-Diethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with ethyl groups.

N,N-Dimethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with methyl groups.

Uniqueness: N,N-Dideuterioaniline is unique due to its deuterium substitution, which enhances its stability and alters its physicochemical properties. This makes it a valuable tool in scientific research, particularly in studies involving stable isotope-labeled compounds.

Eigenschaften

IUPAC Name |

N,N-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892853 | |

| Record name | (~2~H_2_)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.